5-Chloro-2-hydroxynicotinonitrile
Description
Contemporary Significance of Substituted Nicotinonitriles in Heterocyclic Chemistry
Substituted nicotinonitriles are recognized as versatile building blocks in organic synthesis. sigmaaldrich.com Their importance stems from the reactivity of the nitrile group and the pyridine (B92270) ring, which allows for a multitude of chemical transformations. These compounds are key precursors in the synthesis of various fused heterocyclic systems and are integral to the development of new materials and pharmaceuticals. umn.edu The presence of electron-withdrawing or electron-donating groups on the pyridine ring further modulates their reactivity, making them highly adaptable for different synthetic strategies.
The diverse applications of these compounds are evident in medicinal chemistry, where they are found in the core structure of numerous biologically active molecules. umn.edu For instance, the structural motif of nicotinonitrile is present in various therapeutic agents. The ability to introduce a wide range of functional groups onto the nicotinonitrile framework allows for the fine-tuning of molecular properties to achieve desired biological effects.
Scope and Relevance of Research on 5-Chloro-2-hydroxynicotinonitrile Derivatives
This compound (CAS Number: 1048913-62-7) is a specific substituted nicotinonitrile that serves as a valuable intermediate in organic synthesis. scbt.combldpharm.com Its structure, featuring a chloro, a hydroxyl, and a nitrile group on the pyridine ring, offers multiple reaction sites for further chemical modifications. The chloro and hydroxyl groups, in particular, can be targeted in various substitution and transformation reactions to create a diverse library of derivatives.
The research on this compound derivatives is driven by the potential of these new compounds in various scientific and industrial fields. For example, the introduction of a chlorine atom into a molecule is a common strategy in medicinal chemistry to enhance the potency and metabolic stability of drug candidates. nih.gov Therefore, derivatives of this compound are of significant interest for the discovery of new therapeutic agents. Studies on similar chlorinated heterocyclic compounds have shown enhanced antimicrobial and other biological activities.
The versatility of this compound as a precursor allows for the synthesis of more complex molecules with potential applications in materials science and as functional dyes. The reactivity of its functional groups enables chemists to construct elaborate molecular architectures.
Chemical Properties and Synthesis
The chemical properties of this compound are dictated by its trifunctional nature. The hydroxyl group can undergo oxidation to a ketone, while the nitrile group can be reduced to an amine. The chloro group can be displaced through nucleophilic substitution reactions.
The synthesis of related compounds often involves multi-step processes. For instance, the synthesis of 2-chloro-5-nitropyridine (B43025), a related compound, can be achieved by the oxidation of 2-amino-5-chloropyridine (B124133) using hydrogen peroxide in concentrated sulfuric acid. guidechem.comchemicalbook.com Another approach involves the condensation of a 2-halogenated acrylate (B77674) with nitromethane (B149229) and triethyl orthoformate, followed by cyclization and chlorination. google.com The synthesis of 2-Chloro-5-fluoronicotinonitrile has been reported starting from 2-chloro-5-fluoronicotinaldehyde. chemicalbook.com
Interactive Data Table: Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1048913-62-7 | C6H3ClN2O | 154.56 scbt.com |
| 5-Chloro-2-hydroxynicotinic acid | 38076-80-1 | C6H4ClNO3 | 173.55 nih.gov |
| 5-Chloro-2-hydroxypyridine | 4214-79-3 | C5H4ClNO | 129.54 sigmaaldrich.com |
| 5-Chloro-2-nitropyridine | 52092-47-4 | C5H3ClN2O2 | 158.54 guidechem.comnih.gov |
| 2-Hydroxy-5-nitronicotinonitrile | 31309-38-3 | C6H3N3O3 | Not Available |
| 5-Hydroxypyridine-2-carbonitrile | 86869-14-9 | C6H4N2O | 120.11 nih.gov |
| 5-Chloro-2-hydroxy-3-nitropyridine | 21427-61-2 | C5H3ClN2O3 | 174.54 sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O/c7-5-1-4(2-8)6(10)9-3-5/h1,3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMIOMIUEDPIMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557482 | |
| Record name | 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048913-62-7 | |
| Record name | 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies and Chemical Transformations of 5 Chloro 2 Hydroxynicotinonitrile
Strategic Approaches for the De Novo Synthesis of 5-Chloro-2-hydroxynicotinonitrile
The de novo synthesis, or the construction of the this compound molecule from simpler, acyclic precursors, is a cornerstone of its accessibility for further chemical exploration. These methods provide a high degree of flexibility in introducing various substituents onto the pyridine (B92270) core.
Elaboration from Pyridine Precursors and Key Intermediates
Multi-Step Organic Synthesis for Pyridine Core Construction and Functional Group Incorporation
Multi-component reactions offer an efficient and atom-economical approach to constructing the pyridine nucleus. taylorfrancis.comnih.gov The Hantzsch pyridine synthesis, a classic example, involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia (B1221849) to form a dihydropyridine, which is then oxidized to the corresponding pyridine. baranlab.orgmdpi.com Variations of this method, such as using nitrile-containing substrates, can lead to the formation of nicotinonitrile derivatives. taylorfrancis.com
A general and environmentally friendly method for synthesizing novel pyridine derivatives involves a one-pot, four-component reaction under microwave irradiation. nih.gov This approach, using starting materials like p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone (B1666503) derivatives, and ammonium (B1175870) acetate, demonstrates the versatility of multi-component strategies in rapidly assembling complex pyridine structures. nih.gov While not directly yielding this compound, these methods illustrate the principles that could be adapted for its synthesis. For example, a reaction involving a chlorinated aldehyde or dicarbonyl compound could potentially introduce the required chloro-substituent.
Advanced Catalytic Reactions for Derivatization of the Nicotinonitrile Scaffold
Once synthesized, the this compound scaffold can be further functionalized using advanced catalytic methods. The chloro-substituent, in particular, serves as a handle for various cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have revolutionized organic synthesis. fiveable.me The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, is particularly noteworthy. libretexts.orglibretexts.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. libretexts.orgnih.gov
The chlorine atom in this compound can act as the halide partner in Suzuki-Miyaura couplings. Although the reactivity of aryl chlorides is generally lower than that of bromides or iodides (I > Br > OTf >> Cl > F), the use of electron-rich and sterically hindered phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands can facilitate the challenging oxidative addition of the aryl chloride to the palladium center. libretexts.orgchemrxiv.org For instance, palladium catalysts with bulky NHC ligands have been shown to be effective for the cross-coupling of chloroarenes. chemrxiv.orgnih.gov The Suzuki-Miyaura reaction has been successfully applied to the synthesis of various biologically active compounds, including fungicides and flavonoids, underscoring its industrial importance. nih.govrsc.org
Below is a table summarizing various palladium-catalyzed cross-coupling reactions:
| Reaction Name | Organometallic Reagent | Organic Halide/Triflate | Catalyst System | Reference |
| Suzuki-Miyaura Coupling | Organoboron (e.g., boronic acid) | R-X (X = Cl, Br, I, OTf) | Pd(0) complex + Base | libretexts.orglibretexts.org |
| Stille Coupling | Organostannane | R-X (X = Cl, Br, I, OTf) | Pd(0) complex | fiveable.me |
| Negishi Coupling | Organozinc | R-X (X = Cl, Br, I, OTf) | Pd(0) or Ni(0) complex | fiveable.me |
| Sonogashira Coupling | Terminal alkyne | R-X (X = Cl, Br, I, OTf) | Pd(0) complex + Cu(I) salt | fiveable.me |
| Heck Reaction | Alkene | R-X (X = Br, I) | Pd(0) complex + Base | fiveable.me |
Other Metal-Mediated Transformations Enhancing Reactivity
Beyond palladium, other transition metals can mediate a variety of chemical transformations. mdpi.com For instance, copper-catalyzed reactions are also prevalent in pyridine chemistry. organic-chemistry.org Metal-coordinated macrocyclic complexes have been explored for their catalytic activity in various chemical transformations. mdpi.com Additionally, nanomagnetic metal-organic frameworks have been utilized for the green synthesis of nicotinonitrile derivatives through cooperative vinylogous anomeric-based oxidation. acs.org These innovative catalytic systems offer alternative pathways for modifying the this compound scaffold, potentially leading to novel derivatives with unique properties.
Functional Group Interconversions and Selective Modifications of this compound
The functional groups present on this compound—chloro, hydroxyl, and cyano—can be selectively modified to introduce further chemical diversity.
The hydroxyl group can be a site for O-alkylation or O-acylation reactions. The cyano group can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. vanderbilt.edu The chloro group, as previously discussed, is a key handle for cross-coupling reactions but can also be displaced by various nucleophiles under certain conditions.
For example, the conversion of a hydroxyl group to a halide can be achieved using reagents like thionyl chloride (for chlorination) or phosphorus tribromide (for bromination). vanderbilt.edu The Finkelstein reaction allows for the interconversion of halides, for instance, converting a chloride to an iodide using sodium iodide in acetone (B3395972). vanderbilt.edu Nitriles can be synthesized from amides via dehydration using reagents such as phosphorus pentoxide or thionyl chloride. vanderbilt.edu These functional group interconversions significantly expand the synthetic utility of this compound, allowing for the strategic introduction of a wide array of functional groups.
The table below provides a summary of common functional group interconversions:
| Starting Functional Group | Target Functional Group | Reagents | Reference |
| Alcohol (-OH) | Chloride (-Cl) | SOCl₂, Ph₃P/CCl₄ | vanderbilt.edu |
| Alcohol (-OH) | Bromide (-Br) | PBr₃, Ph₃P/CBr₄ | vanderbilt.edu |
| Chloride (-Cl) | Iodide (-I) | NaI, acetone (Finkelstein Reaction) | vanderbilt.edu |
| Amide (-CONH₂) | Nitrile (-CN) | POCl₃, P₂O₅, SOCl₂ | vanderbilt.edu |
| Nitrile (-CN) | Primary Amine (-CH₂NH₂) | H₂/Catalyst, LiAlH₄ | vanderbilt.edu |
| Nitrile (-CN) | Aldehyde (-CHO) | DIBAL-H | vanderbilt.edu |
Reactions Involving the Nitrile Moiety
The nitrile group is a versatile functional group that can undergo a range of chemical conversions, most notably hydrolysis to a carboxylic acid and reduction to a primary amine. chemistrysteps.comlibretexts.orgopenstax.org
Hydrolysis to Carboxylic Acid:
The hydrolysis of the nitrile group in this compound to a carboxylic acid can be achieved under either acidic or basic conditions. chemistrysteps.comsavemyexams.com This reaction typically proceeds via an intermediate amide. chemistrysteps.comlibretexts.org In an acidic medium, the nitrogen of the nitrile is protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack of a water molecule. chemistrysteps.com Subsequent tautomerization and further hydrolysis of the resulting amide yield the corresponding carboxylic acid, 5-chloro-2-hydroxynicotinic acid. nih.gov
| Reactant | Reagents and Conditions | Product |
| This compound | H₂SO₄ (aq), Heat | 5-Chloro-2-hydroxynicotinic acid |
| This compound | NaOH (aq), Heat, then H₃O⁺ | 5-Chloro-2-hydroxynicotinic acid |
Reduction to Primary Amine:
The nitrile functionality can be reduced to a primary amine, which would yield (5-chloro-2-hydroxypyridin-3-yl)methanamine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this transformation. chemistrysteps.comopenstax.org The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, followed by a second hydride addition to the intermediate imine anion. openstax.org An aqueous workup then protonates the resulting diamine to afford the primary amine. libretexts.org
| Reactant | Reagents and Conditions | Product |
| This compound | 1. LiAlH₄, THF; 2. H₂O | (5-chloro-2-hydroxypyridin-3-yl)methanamine |
Transformations at the Hydroxyl and Chloro Positions
The hydroxyl and chloro substituents on the pyridine ring are key sites for further functionalization, allowing for the introduction of a wide variety of substituents and the construction of more complex molecules.
Reactions of the Hydroxyl Group:
The 2-hydroxyl group, which exists in tautomeric equilibrium with its pyridone form, can undergo reactions typical of phenols and alcohols. Etherification can be achieved by reaction with alkyl halides in the presence of a base. For instance, reaction with methyl iodide in the presence of a base like potassium carbonate would be expected to yield 5-chloro-2-methoxynicotinonitrile.
Reactions of the Chloro Group:
The chlorine atom at the 5-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAᵣ). beilstein-journals.org The electron-withdrawing nature of the pyridine ring nitrogen and the nitrile group at the 3-position enhances the electrophilicity of the carbon atom bearing the chlorine, facilitating attack by nucleophiles. This allows for the displacement of the chloride ion by various nucleophiles, such as amines, alkoxides, and thiolates, to introduce a diverse range of functional groups at this position. For example, reaction with a primary or secondary amine in the presence of a suitable base and potentially a palladium catalyst can lead to the corresponding 5-amino-2-hydroxynicotinonitrile derivative.
| Reactant | Nucleophile | Conditions | Product |
| This compound | R-NH₂ (Primary Amine) | Base, Pd catalyst (optional), Heat | 5-(Alkylamino)-2-hydroxynicotinonitrile |
| This compound | R-OH (Alcohol) / Base | Heat | 5-(Alkoxy)-2-hydroxynicotinonitrile |
| This compound | R-SH (Thiol) / Base | Heat | 5-(Alkylthio)-2-hydroxynicotinonitrile |
Regioselective Halogenation and Dehalogenation Studies
Regioselective Halogenation:
Further halogenation of the this compound ring would be directed by the existing substituents. The hydroxyl group is a strong activating group and directs electrophilic substitution to the ortho and para positions. thieme-connect.com In this case, the positions ortho to the hydroxyl group are C3 (occupied by the nitrile) and the nitrogen atom of the ring, and the para position is C5 (occupied by chlorine). The remaining open positions are C4 and C6. Electrophilic halogenation, for instance with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), would be expected to occur at the C4 or C6 position, which are ortho and para to the activating hydroxyl group, respectively, and not sterically hindered. thieme-connect.com The precise outcome may depend on the specific reaction conditions.
Dehalogenation:
The removal of the chlorine atom from the 5-position can be accomplished through various dehalogenation methods. Catalytic hydrogenation is a common method for the dehalogenation of aryl halides. This typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. msu.edursc.org Other methods include the use of reducing agents like polymethylhydrosiloxane (B1170920) (PMHS) with a palladium catalyst or iron-catalyzed reductions with Grignard reagents. msu.edursc.org Successful dehalogenation would lead to the formation of 2-hydroxynicotinonitrile.
| Reactant | Reagents and Conditions | Product |
| This compound | H₂, Pd/C, Base | 2-Hydroxynicotinonitrile |
| This compound | Fe(acac)₃, t-BuMgCl, THF | 2-Hydroxynicotinonitrile |
| This compound | PMHS, Pd(OAc)₂, KF, THF | 2-Hydroxynicotinonitrile |
Pharmacological and Biological Investigations of 5 Chloro 2 Hydroxynicotinonitrile Derivatives
Development of 5-Chloro-2-hydroxynicotinonitrile as a Scaffold for Novel Therapeutic Agents
The this compound core is part of the broader class of hydroxypyridinones (HOPOs), which are recognized as privileged scaffolds in drug discovery. nih.gov The inherent properties of the HOPO motif, such as its ability to be easily functionalized and its favorable toxicological profile, make it an ideal foundation for developing new therapeutic agents. nih.gov The presence of the chlorine atom and the nitrile group on the this compound scaffold provides additional handles for chemical modification, allowing for the creation of extensive libraries of compounds. bldpharm.com Researchers leverage this scaffold to design molecules that can interact with specific biological targets, including enzymes and receptors, by modifying the core structure to optimize pharmacological properties. nih.gov The versatility of this scaffold has been demonstrated in the development of agents for various diseases, capitalizing on its excellent metal-chelating properties and its ability to serve as a bioisostere for other chemical groups. nih.gov
Evaluation of Diverse Biological Activities
Derivatives built upon the this compound scaffold have been subjected to a wide array of biological evaluations, revealing a broad spectrum of activities.
The antimicrobial potential of chlorinated heterocyclic compounds is an active area of research. Studies on related chlorinated structures show significant promise. For instance, chlorinated flavone (B191248) derivatives have demonstrated greater antimicrobial activity compared to their non-chlorinated versions, with the position of the chlorine atom significantly influencing efficacy. nih.gov In one study, 4'-chloroflavone (B88055) and 6-chloroflavone (B190342) completely inhibited the growth of Enterococcus faecalis and effectively inhibited Escherichia coli. nih.gov All tested chlorinated flavones strongly inhibited Staphylococcus aureus and Candida albicans. nih.gov
Similarly, derivatives of N-phenylsalicylamides, such as N-(4-bromo-phenyl)-5-chloro-2-hydroxy-benzamide, have shown potent activity against Staphylococcus aureus. mdpi.com Other research into chalcone (B49325) derivatives found that 5′-chloro-2′-hydroxy-3′-nitrochalcone had a strong inhibitory effect against pathogenic bacteria like E. faecalis, S. aureus, and the yeast C. albicans. mdpi.com Furthermore, cyano derivatives of N-alkyl and N-aryl piperazine (B1678402) have demonstrated mild to moderate antimicrobial activity against a panel of pathogenic bacteria and fungi. nih.gov
Table 1: Antimicrobial Activity of Selected Chlorinated Derivatives
| Compound/Derivative Class | Microorganism | Observed Activity | Source |
|---|---|---|---|
| 4'-Chloroflavone | Enterococcus faecalis | Complete growth inhibition | nih.gov |
| 6-Chloroflavone | Escherichia coli | Effective inhibition | nih.gov |
| Chlorinated Flavones (general) | Staphylococcus aureus | Strong inhibition | nih.gov |
| Chlorinated Flavones (general) | Candida albicans | High sensitivity | nih.gov |
| 5′-chloro-2′-hydroxy-3′-nitrochalcone | S. aureus, E. faecalis, C. albicans | Strong inhibitory effect | mdpi.com |
Derivatives containing scaffolds related to this compound have been investigated for their anticancer properties, with a particular focus on inducing apoptosis by inhibiting anti-apoptotic proteins like Myeloid cell leukemia 1 (Mcl-1). Mcl-1 is a key protein that helps cancer cells survive, making it an important therapeutic target. nih.gov
Research on hexahydroquinoline derivatives, which can be conceptually linked to the broader family of substituted pyridines, has identified compounds with potent Mcl-1 inhibitory activity. nih.gov For example, one derivative, compound 6a in the study, showed a potent Mcl-1 inhibition with an IC₅₀ of 1.5 μM and induced apoptosis in cancer cell lines. nih.gov This compound led to a 15-fold increase in apoptosis compared to the control and was shown to activate pro-apoptotic proteins caspase-3 and caspase-9. nih.gov These findings suggest that targeting Mcl-1 is a viable mechanism for the anticancer effects of these molecules. nih.gov Other studies on different classes of compounds, such as salicylanilides, have noted their ability to inhibit epidermal growth factor receptor (EGFR) protein tyrosine kinases, another important target in cancer therapy. mdpi.com
Table 2: Anticancer Activity Profile of a Representative Mcl-1 Inhibitor
| Compound ID | Target | Activity (IC₅₀) | Cellular Effect | Source |
|---|---|---|---|---|
| Hexahydroquinoline derivative (6a) | Mcl-1 | 1.5 μM | 15-fold increase in apoptosis; activation of caspase-3 and -9 | nih.gov |
The anti-inflammatory potential of compounds structurally related to this compound has been explored, revealing effects on key signaling pathways involved in inflammation. Over-activated microglial cells, for instance, are implicated in the inflammation associated with various neurological diseases. nih.gov
A study on 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), a compound with a similar chlorinated hydroxy-substituted aromatic structure, demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-activated microglial cells. nih.gov LX007 was found to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov Mechanistically, it suppressed the expression of their regulatory genes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The anti-inflammatory action was attributed to the downregulation of the MAPKs and NF-κB signaling pathways. nih.gov Similarly, research on chlorinated flavonoids highlighted their potential to modulate inflammatory mediators. nih.gov Another study on a chromeno[2,3-b]pyridine derivative showed it exerted anti-inflammatory effects by suppressing COX-2, STAT3, iNOS, and NF-κB expression. nih.gov
The hydroxypyridinone scaffold, to which this compound belongs, is known for its excellent metal-chelating properties, making its derivatives prime candidates for inhibiting metalloenzymes. nih.gov More than a third of all enzymes rely on metal ions for their function. nih.gov
Derivatives of this class have been investigated as inhibitors for various enzymes:
Tyrosinase: This copper-containing enzyme is involved in melanin (B1238610) biosynthesis, and its inhibition is relevant for conditions related to hyperpigmentation. nih.gov
Catechol-O-methyltransferase (COMT): This enzyme is a target in the treatment of neurological disorders like Parkinson's disease. 3-hydroxy-4-pyridones have been identified as potent inhibitors of COMT. nih.gov
α-glucosidase and α-amylase: These enzymes are involved in carbohydrate metabolism, and their inhibition is a strategy for managing diabetes. A 5'-(4-chlorostyryl) substituted chalcone derivative showed inhibitory activity against α-glucosidase with an IC₅₀ value of 12.6 ± 0.31 µM. nih.gov
Derivatives related to this chemical class have been evaluated for their ability to modulate neurotransmitter receptors, such as the metabotropic glutamate (B1630785) receptor 5 (mGluR5). These receptors are involved in synaptic plasticity and are targets for treating various neurological and psychiatric disorders. nih.gov
While not a direct derivative of this compound, the compound (R,S)-2-Chloro-5-hydroxyphenylglycine (CHPG) is a known agonist for the mGluR5 receptor. nih.govnih.gov Research has demonstrated that its effects can be selectively blocked by the mGluR5 antagonist 6-methyl-2-(phenylethynyl)-pyridine (MPEP). nih.govnih.gov This demonstrates that the chloro-hydroxyphenyl core structure is recognized by the mGluR5 receptor, suggesting that novel antagonists or modulators could be developed from the this compound scaffold for potential use in functional studies of the central nervous system. nih.gov
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies in Medicinal Chemistry
The exploration of the structure-activity relationship (SAR) and structure-property relationship (SPR) of this compound and its derivatives is a crucial aspect of medicinal chemistry, aiming to optimize their therapeutic potential. While specific, in-depth SAR and SPR studies exclusively focused on this compound are not extensively documented in publicly available literature, valuable insights can be gleaned from research on analogous structures, such as other substituted nicotinonitrile and chloropyridine derivatives.
The nicotinonitrile (3-cyanopyridine) nucleus is recognized as a versatile scaffold in drug discovery, forming the core of numerous compounds with a wide array of pharmacological activities. researchgate.netekb.eg The biological effects of these derivatives are significantly influenced by the nature and position of substituents on the pyridine (B92270) ring. For instance, in various series of pyridine derivatives, the presence and location of groups like methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) have been shown to enhance antiproliferative activity against cancer cell lines. mdpi.com Conversely, the introduction of bulky groups or halogen atoms can sometimes lead to a decrease in activity. mdpi.com
In the context of this compound, the chlorine atom at the 5-position and the hydroxyl group at the 2-position are key determinants of its chemical properties and, by extension, its biological activity. The electron-withdrawing nature of the chlorine atom and the cyano group, combined with the electron-donating potential of the hydroxyl group (which exists in tautomeric equilibrium with its pyridone form), creates a unique electronic profile that governs its interactions with biological targets.
Investigations into related structures provide a framework for postulating the SAR of this compound derivatives. For example, in a study of farnesyl-protein transferase inhibitors with a tricyclic pyridine core, the nature of the halogen substituent at the 3-position (analogous to the 5-position in nicotinonitrile) had a notable impact on activity. While chloro, bromo, and iodo analogues were found to be equipotent, the fluoro analogue was significantly less active. nih.gov This suggests that the size and electronic properties of the halogen at this position are critical for optimal interaction with the target enzyme. Furthermore, the introduction of polar groups such as amino and hydroxyl at certain positions in this series resulted in decreased activity. nih.gov
The following table summarizes hypothetical SAR insights for this compound derivatives based on findings from related compound series.
| Modification Site | Substituent Type | Predicted Impact on Activity | Rationale based on Analogous Compounds |
| 2-hydroxyl group | Alkylation or Acylation | Likely decrease | Modification of the hydroxyl group can disrupt key hydrogen bonding interactions with the target protein. |
| 5-chloro group | Replacement with other halogens (F, Br, I) | Variable | Activity may be maintained or altered depending on the specific target and the role of the halogen in binding (e.g., size, electronegativity). nih.gov |
| Pyridine Ring | Introduction of additional substituents | Variable | The effect will depend on the substituent's electronic and steric properties and its position on the ring. mdpi.com |
Metabolite Identification and Synthetic Accessibility of Hydroxylated Nicotinonitrile Metabolites
Pyridine and its derivatives are known to undergo various metabolic transformations in vivo. Common metabolic pathways for pyridine-containing compounds include oxidation, hydroxylation, and conjugation. Given the presence of a hydroxyl group, this compound is already in a partially oxidized state. Further metabolism could involve:
Glucuronidation or Sulfation: The existing hydroxyl group is a prime site for conjugation with glucuronic acid or sulfate, which are common phase II metabolic reactions that increase water solubility and facilitate excretion.
Oxidation of the Pyridine Ring: The pyridine ring itself can be a target for cytochrome P450-mediated oxidation, potentially leading to the formation of N-oxides or additional hydroxylated species.
Hydrolysis of the Nitrile Group: The cyano group could be metabolized via hydrolysis to a carboxylic acid, forming the corresponding nicotinic acid derivative, or to an amide (nicotinamide derivative).
The identification of such metabolites would typically be carried out using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy on samples from in vitro (e.g., liver microsomes) or in vivo studies.
The synthetic accessibility of potential hydroxylated metabolites is an important aspect for their use as analytical standards and for further biological evaluation. The synthesis of hydroxylated pyridines can be challenging due to the inherent electronic properties of the pyridine ring. However, several synthetic strategies have been developed.
For instance, the synthesis of nicotinamide (B372718) derivatives has been achieved through methods involving the activation of nicotinic acid followed by amidation. mdpi.com A two-step chemical methodology for the synthesis of β-nicotinamide riboside has also been described, starting from 1,2,3,5-tetra-O-acetyl-β-d-ribofuranose and ethyl nicotinate. nih.gov The synthesis of hydroxylated tropanes, which contain a nitrogenous heterocyclic core, has been accomplished from natural product precursors like scopolamine. nih.gov
The following table outlines potential hydroxylated metabolites of this compound and general synthetic approaches that could be adapted for their preparation.
| Potential Metabolite | Metabolic Reaction | General Synthetic Approach |
| 5-Chloro-2,X-dihydroxynicotinonitrile | Ring Hydroxylation | Directed ortho-metalation followed by reaction with an electrophilic oxygen source, or oxidation of a suitable precursor. |
| 5-Chloro-2-hydroxynicotinamide | Nitrile Hydrolysis | Controlled hydrolysis of the nitrile group of the parent compound or a protected derivative. |
| 5-Chloro-2-hydroxynicotinic Acid | Nitrile Hydrolysis | Complete hydrolysis of the nitrile group under acidic or basic conditions. |
The synthesis of these potential metabolites would be crucial for confirming their identity in metabolic studies and for assessing their own pharmacological and toxicological profiles.
Advanced Analytical and Computational Approaches in the Study of 5 Chloro 2 Hydroxynicotinonitrile
Application of Spectroscopic Methods for Complex Structural Elucidation of Derivatives
Spectroscopic techniques are indispensable in the detailed structural analysis of 5-chloro-2-hydroxynicotinonitrile derivatives, offering a multi-faceted approach to understanding their molecular architecture.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules, including derivatives of this compound. While specific NMR data for the parent compound is not extensively detailed in the provided search results, the application of 1D and 13C NMR is mentioned for related structures like 5-chloro-2-hydroxynicotinic acid. nih.gov For derivatives of this compound, such as 5-chloro-2-hydroxy-6-methylnicotinonitrile and 5-chloro-2-hydroxy-4,6-dimethylnicotinonitrile, NMR would be crucial for confirming the position of substituents (regiochemistry) on the pyridine (B92270) ring. bldpharm.com The chemical shifts and coupling constants of the aromatic protons would provide definitive evidence for the substitution pattern. Furthermore, in cases where stereoisomers are possible, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) would be employed to determine the spatial proximity of atoms, thereby assigning the stereochemistry.
Advanced Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragment Analysis
Advanced mass spectrometry (MS) techniques are critical for confirming the molecular formula and probing the fragmentation patterns of this compound and its derivatives. scbt.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million, which allows for the unambiguous determination of the elemental composition of a molecule. numberanalytics.com Techniques like electrospray ionization (ESI) are commonly used to generate ions from the analyte for MS analysis. ddtjournal.comnih.gov
Tandem mass spectrometry (MS/MS) further enhances structural analysis by inducing fragmentation of a selected parent ion and analyzing the resulting fragment ions. numberanalytics.com This fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its substructures. For this compound, MS analysis would confirm the presence of chlorine through its characteristic isotopic pattern (³⁵Cl and ³⁷Cl). The fragmentation would likely involve the loss of small molecules like HCN, CO, and cleavage of the chloro and hydroxyl groups, providing valuable data for structural confirmation.
Table 1: Molecular Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₃ClN₂O | scbt.com |
| Molecular Weight | 154.56 g/mol | scbt.com |
| CAS Number | 1048913-62-7 | scbt.combldpharm.com |
Vibrational Spectroscopy (IR) for Functional Group Presence and Tautomerism Studies
Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule and studying phenomena like tautomerism. libretexts.org In this compound, the IR spectrum would exhibit characteristic absorption bands for the hydroxyl (O-H), nitrile (C≡N), and carbon-chlorine (C-Cl) bonds. fiveable.melumenlearning.com The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹, while the C≡N stretch is observed as a sharp, medium-intensity band around 2220-2260 cm⁻¹. fiveable.me
A key aspect that can be investigated using IR spectroscopy is the potential for keto-enol tautomerism in the 2-hydroxypyridine (B17775) ring system. The compound can exist in equilibrium between the hydroxy form (enol) and the pyridone form (keto). The position and shape of the O-H and carbonyl (C=O) stretching bands can provide evidence for the predominant tautomer in the solid state or in different solvents. nih.gov For instance, the presence of a strong C=O stretching band around 1650-1670 cm⁻¹ would indicate a significant contribution from the pyridone tautomer.
Computational Chemistry and Molecular Dynamics Simulations
Computational chemistry provides a theoretical framework to complement experimental findings, offering deep insights into the electronic structure, reactivity, and potential biological activity of this compound.
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to predict the electronic structure and reactivity of molecules. eurjchem.comresearcher.life For this compound, DFT calculations can be employed to optimize the molecular geometry, calculate the distribution of electron density, and determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability.
Furthermore, DFT can be used to calculate molecular electrostatic potential (MEP) maps, which visualize the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other chemical species. Theoretical vibrational frequencies can also be calculated and compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. nih.gov
Molecular Modeling for Ligand-Target Interactions and Binding Affinity Prediction
Molecular modeling techniques, including molecular docking and molecular dynamics simulations, are instrumental in predicting how a molecule like this compound might interact with a biological target, such as a protein or enzyme. These methods are fundamental in the early stages of drug discovery.
Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. This allows for the identification of key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. By screening a library of potential biological targets, molecular docking can help to identify which proteins are most likely to interact with this compound, thus suggesting its potential therapeutic applications.
Molecular dynamics simulations can then be used to study the stability of the predicted ligand-protein complex over time. These simulations provide a dynamic view of the binding process and can help to refine the understanding of the binding mode and estimate the binding free energy, which is a measure of the binding affinity.
Investigation of Photophysical Properties and Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms
The unique structural arrangement of this compound, featuring both a proton-donating hydroxyl group and potential proton-accepting nitrogen atoms within its pyridine ring, makes it a candidate for complex photophysical behaviors, most notably Excited-State Intramolecular Proton Transfer (ESIPT). ESIPT is a sophisticated photochemical process that occurs in certain molecules containing both acidic and basic moieties in close proximity. researchgate.netnih.gov Upon photoexcitation, a rapid transfer of a proton occurs from the donor to the acceptor group within the same molecule, leading to the formation of a transient tautomeric species. researchgate.net
This process unfolds through a four-level photochemical cycle (enol ground state, enol excited state, keto excited state, keto ground state). researchgate.net A key characteristic of molecules undergoing ESIPT is the exhibition of dual fluorescence emission bands. researchgate.net One emission band corresponds to the original (enol) form, which typically has a smaller Stokes shift, while the second, significantly red-shifted emission band, arises from the excited-state tautomer (keto form) and is characterized by a large Stokes shift. nih.gov The sensitivity of this dual emission to the molecular environment makes ESIPT-capable compounds valuable as fluorescent probes and sensors. rsc.org
The investigation of these properties in a compound like this compound would involve a combination of advanced spectroscopic techniques and quantum chemical calculations. Time-resolved fluorescence spectroscopy, including femtosecond transient absorption, is employed to monitor the ultrafast dynamics of the proton transfer, which often occurs on the femtosecond to picosecond timescale. nih.gov Steady-state UV-Vis absorption and fluorescence spectroscopy are used to identify the dual emission and large Stokes shifts that are hallmarks of the ESIPT process.
Computational chemistry provides critical insights into the mechanism. researchgate.net By calculating the potential energy surfaces of the molecule in both its ground (S0) and excited (S1) states, researchers can confirm the energetic feasibility of the proton transfer. These calculations help to elucidate the structures of the enol and keto tautomers and to map the reaction pathway, including any energy barriers to the transfer.
While specific experimental studies on the photophysical properties of this compound are not extensively documented in public literature, its structure is analogous to other heterocyclic compounds known to exhibit ESIPT. The methodologies described are standard for characterizing such phenomena.
Table 1: Key Photophysical Properties Investigated in ESIPT Studies
| Property | Description | Typical Investigation Method |
| Absorption Maximum (λ_abs) | Wavelength at which the molecule absorbs the most light. | UV-Vis Spectroscopy |
| Normal Emission (λ_em_N) | Fluorescence from the locally excited (enol) form. | Fluorescence Spectroscopy |
| Tautomer Emission (λ_em_T) | Red-shifted fluorescence from the proton-transferred (keto) form. | Fluorescence Spectroscopy |
| Stokes Shift (Δν) | The difference in energy between the absorption and emission maxima. A large Stokes shift is characteristic of ESIPT. | Calculated from λ_abs and λ_em_T* |
| Fluorescence Quantum Yield (Φ_f) | The ratio of photons emitted to photons absorbed; measures the efficiency of the fluorescence process. | Comparative method using a standard |
| Excited-State Lifetime (τ) | The average time the molecule spends in the excited state before returning to the ground state. | Time-Correlated Single Photon Counting (TCSPC) |
| ESIPT Rate Constant (k_ESIPT) | The rate at which the intramolecular proton transfer occurs in the excited state. | Femtosecond Transient Absorption Spectroscopy |
Broader Scientific and Industrial Applications of 5 Chloro 2 Hydroxynicotinonitrile
Role in Agrochemical Development and Formulation
The structural features of 5-Chloro-2-hydroxynicotinonitrile, a substituted pyridine (B92270), make it a valuable scaffold in the development of modern agrochemicals. The presence of chlorine, hydroxyl, and nitrile functional groups on the pyridine ring allows for a range of chemical modifications, leading to the synthesis of novel active ingredients with desired biological activities.
While specific data on the direct use of this compound in commercial agrochemical formulations is not extensively documented in publicly available literature, the broader class of chloronicotinyl and substituted pyridine compounds has a well-established role in crop protection. These compounds are known to exhibit a range of pesticidal activities.
Insecticidal Activity: The chloronicotinyl class of insecticides, which includes prominent compounds like imidacloprid, are known for their potent activity against a wide range of sucking insects. mdpi.com These insecticides act on the central nervous system of insects. mdpi.com Although not a direct analogue, the chloro- and pyridine-moieties of this compound are key features of many successful insecticides, indicating its potential as a precursor or building block for new insecticidal molecules.
Fungicidal Activity: Pyridine derivatives are also recognized for their antifungal properties. They can be effective against various plant-pathogenic fungi. researchgate.net The development of new antifungal agents is crucial to combat the emergence of resistant fungal strains. The unique combination of functional groups in this compound provides a template for the synthesis of novel fungicides. Research in this area would involve creating a library of derivatives and screening them for activity against economically important fungal pathogens.
Contributions to Advanced Materials Science
The reactivity and structural characteristics of this compound lend themselves to the creation of advanced materials with tailored properties. Its ability to participate in polymerization and form stable structures makes it a candidate for developing functional polymers, specialized coatings, and membranes.
Functional Polymers: The development of functional polymers with specific chemical, optical, or electrical properties is a rapidly growing field. mdpi.commpg.de Substituted pyridines can be incorporated into polymer backbones or as pendant groups to impart desired functionalities. mdpi.com While direct polymerization studies of this compound are not widely reported, its hydroxyl and nitrile groups offer potential sites for polymerization reactions. This could lead to the creation of polymers with unique characteristics for various applications, including smart materials that respond to environmental stimuli. mpg.de
Coatings: The inclusion of specific chemical compounds can significantly enhance the performance of coatings, providing properties such as corrosion resistance, antimicrobial activity, or improved durability. Pyridine derivatives have been explored for their utility in coating formulations. hmdb.ca For example, pyrithione, a derivative of pyridine-N-oxide, is used as a fungicide in some coatings. nih.gov The chlorine and hydroxyl groups on this compound could contribute to improved adhesion and protective properties in various coating systems.
Proton Exchange Membranes (PEMs): Proton exchange membranes are critical components in fuel cells. bldpharm.com Research into new materials for PEMs is focused on improving proton conductivity, thermal stability, and reducing cost. bldpharm.com Pyridine-based polymers have shown promise in this area. The nitrogen atom in the pyridine ring can be protonated, facilitating proton transport. mdpi.com While there is no specific research detailing the use of this compound in PEMs, its pyridine structure suggests it could be a valuable monomer or additive in the synthesis of novel membrane materials for high-temperature fuel cells. mdpi.com
Utilization as a Versatile Chemical Building Block in Fine Chemical Synthesis
One of the most significant roles of this compound is its function as a versatile building block in the synthesis of more complex molecules, particularly in the realm of fine chemicals and pharmaceuticals. mdpi.com The distinct reactivity of its chloro, hydroxyl, and nitrile groups allows for a variety of chemical transformations.
The chlorine atom can be displaced through nucleophilic substitution reactions, enabling the introduction of a wide range of other functional groups. The hydroxyl group can undergo etherification or esterification, and its presence influences the reactivity of the pyridine ring. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for derivatization.
This versatility makes this compound a valuable intermediate in multi-step synthetic pathways. For example, a related compound, 2-chloro-5-methylpyridine, is a key intermediate in the synthesis of certain herbicides. Similarly, 2-chloro-5-nitropyridine (B43025) is an important intermediate for synthesizing various medicaments.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Products |
|---|---|---|
| Chloro | Nucleophilic Aromatic Substitution | Ethers, Amines, Thioethers |
| Hydroxyl | Etherification, Esterification | Aryl ethers, Esters |
| Nitrile | Hydrolysis | Carboxylic acids, Amides |
Future Research Directions and Emerging Applications
The full potential of this compound is still being explored, with several promising avenues for future research and emerging applications.
Future research will likely focus on the synthesis and evaluation of a broader range of derivatives to fully map out their structure-activity relationships in various applications. In the agrochemical sector, this will involve high-throughput screening of new compounds for herbicidal, insecticidal, and fungicidal activity, with a focus on identifying molecules with novel modes of action to combat resistance.
In materials science, the exploration of this compound as a monomer for novel functional polymers is a key area of interest. This could lead to the development of materials with advanced optical, electronic, or responsive properties. Further investigation into its use in specialized coatings and as a component in next-generation proton exchange membranes for fuel cells is also warranted.
Emerging applications may be found in medicinal chemistry, where the nicotinonitrile scaffold is present in a number of biologically active compounds. The unique substitution pattern of this compound could be leveraged to design and synthesize new therapeutic agents. As synthetic methodologies continue to advance, the utility of this versatile building block is expected to expand, solidifying its importance in both academic research and industrial innovation.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Chloro-2-hydroxynicotinonitrile, and what reagents are critical for its preparation?
- Methodological Answer : The synthesis typically involves chlorination of hydroxyl-substituted nicotinonitrile precursors. For example, phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are widely used as chlorinating agents to convert hydroxyl groups to chlorides. Reaction conditions often require anhydrous environments and temperatures between 40–100°C . A generalized protocol includes:
- Step 1 : Dissolve the hydroxyl precursor (e.g., 2-hydroxynicotinonitrile) in a chlorinating agent.
- Step 2 : Reflux under inert atmosphere for 6–12 hours.
- Step 3 : Quench with ice-water and purify via recrystallization or column chromatography.
- Key Data : Yield optimization (60–85%) depends on stoichiometric ratios and solvent choice (e.g., dichloromethane vs. toluene) .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., chloro and hydroxyl groups). The hydroxyl proton typically appears as a broad singlet (~δ 12 ppm) .
- FT-IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~3200 cm⁻¹ (O-H stretch) .
- HPLC/MS : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) coupled with mass spectrometry for purity assessment (>95%) and molecular ion detection (m/z 154.5 [M+H]⁺) .
Advanced Research Questions
Q. How can reaction conditions be optimized to introduce trifluoromethylthio or aryl groups into this compound?
- Methodological Answer :
- Trifluoromethylthio Introduction : Use AgSCF₃ or Cu-mediated cross-coupling at 60–80°C in DMF. Monitor progress via TLC (Rf shift from 0.3 to 0.6 in ethyl acetate/hexane). Reaction times vary (8–24 hours), with yields ~50–70% .
- Aryl Functionalization : Suzuki-Miyaura coupling with Pd(PPh₃)₄ catalyst, aryl boronic acids, and K₂CO₃ in dioxane/water (3:1) at 90°C. Post-reaction, extract with ethyl acetate and purify via flash chromatography .
- Data Table :
| Reaction Type | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Trifluoromethylthio | AgSCF₃ | 80 | 65 | |
| Aryl Coupling | Pd(PPh₃)₄ | 90 | 72 |
Q. How should researchers address contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, solvent controls) or impurity profiles.
- Step 1 : Validate compound purity via HPLC and elemental analysis.
- Step 2 : Replicate assays using standardized protocols (e.g., NIH guidelines for preclinical studies ).
- Step 3 : Compare IC₅₀ values across studies; statistical analysis (e.g., ANOVA) to identify outliers.
- Case Study : Derivatives with trifluoromethylthio groups showed variable antimicrobial activity (MIC: 2–50 µg/mL) depending on bacterial strain and solvent (DMSO vs. saline) .
Q. What strategies mitigate side reactions during functionalization of this compound?
- Methodological Answer : Common side reactions include hydrolysis of the nitrile group or displacement of the chloro substituent.
- Prevent Hydrolysis : Use anhydrous solvents (e.g., THF over DMSO) and avoid basic aqueous workup.
- Chloro Retention : Employ mild bases (K₂CO₃ instead of NaOH) and low temperatures (0–25°C) during substitutions .
- Monitoring : Use LC-MS to detect intermediates (e.g., hydroxyl byproducts at m/z 137.5).
Reproducibility and Documentation
Q. What experimental details are critical for ensuring reproducibility in synthesizing this compound derivatives?
- Required Details : Exact molar ratios, solvent purity, reaction atmosphere (N₂/Ar), and purification methods (e.g., gradient elution ratios).
- Example : "Reaction conducted under N₂ with POCl₃ (1.2 eq) in dry toluene, stirred at 80°C for 10 hours. Crude product washed with NaHCO₃ (sat.) and purified via silica gel (hexane:EtOAc 4:1)."
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
